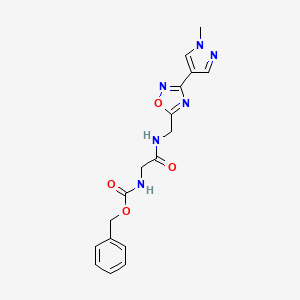

benzyl (2-(((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)amino)-2-oxoethyl)carbamate

Description

Benzyl (2-(((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)amino)-2-oxoethyl)carbamate is a synthetic small molecule featuring a hybrid heterocyclic scaffold. The compound integrates a 1,2,4-oxadiazole ring substituted with a 1-methylpyrazole moiety, linked via a methylene-amine bridge to a carbamate-protected glycine derivative.

Properties

IUPAC Name |

benzyl N-[2-[[3-(1-methylpyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methylamino]-2-oxoethyl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N6O4/c1-23-10-13(7-20-23)16-21-15(27-22-16)9-18-14(24)8-19-17(25)26-11-12-5-3-2-4-6-12/h2-7,10H,8-9,11H2,1H3,(H,18,24)(H,19,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUKFWJCZQNOSFN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)C2=NOC(=N2)CNC(=O)CNC(=O)OCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N6O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of benzyl (2-(((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)amino)-2-oxoethyl)carbamate typically involves multi-step organic reactions. The starting materials, usually pyrazole and oxadiazole derivatives, are subjected to sequential reactions including alkylation, condensation, and carbamation to form the desired compound. Reaction conditions such as temperature, solvents, and catalysts are optimized to ensure high yield and purity. For instance, an organic base like triethylamine might be used in the presence of a suitable solvent like dichloromethane.

Industrial Production Methods: For large-scale production, continuous flow techniques or batch processes can be employed. The industrial synthesis would focus on cost-efficiency and scalability, using readily available raw materials and optimized reaction conditions. Catalytic processes may be integrated to enhance reaction rates and product yields.

Chemical Reactions Analysis

Types of Reactions it Undergoes: Benzyl (2-(((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)amino)-2-oxoethyl)carbamate can undergo several types of chemical reactions:

Oxidation: Can lead to the formation of corresponding oxides.

Reduction: Can potentially yield amine derivatives.

Substitution: Aromatic substitution can introduce various functional groups into the benzyl ring.

Common Reagents and Conditions: Typical reagents might include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like halides or sulfonates. Reaction conditions are carefully controlled to achieve the desired transformation, often involving specific pH levels, temperatures, and solvents.

Major Products Formed from These Reactions: Products vary widely depending on the specific reaction. For oxidation, one might observe the formation of benzoic acid derivatives. Reduction typically yields simpler amine compounds, while substitution reactions can produce various functionalized derivatives.

Scientific Research Applications

Antimicrobial Activity

The oxadiazole ring is a significant feature in the development of antimicrobial agents. Recent studies have indicated that compounds containing oxadiazole exhibit promising antibacterial and antifungal properties. For instance, derivatives of 1,3,4-oxadiazole have been synthesized and tested against various bacterial strains, demonstrating effective inhibition against pathogens such as Staphylococcus aureus and Escherichia coli .

Anticancer Potential

Research has highlighted the potential of pyrazole-linked oxadiazole derivatives as anticancer agents. A study reported that certain pyrazole derivatives exhibited significant cytotoxic activity against various cancer cell lines, including HePG-2 and MCF-7, with IC50 values indicating strong efficacy . The incorporation of the benzyl group in the compound under discussion may enhance its bioactivity due to improved solubility and membrane permeability.

Anti-inflammatory Properties

Compounds featuring the pyrazole moiety have shown potential as selective COX-II inhibitors, which are crucial in managing inflammation-related conditions. For example, derivatives of pyrazole have demonstrated lower ulcerogenic effects while maintaining high anti-inflammatory activity . This suggests that benzyl (2-(((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)amino)-2-oxoethyl)carbamate could serve as a lead compound for developing new anti-inflammatory drugs.

Antiparasitic Activity

The compound's structure may also confer antiparasitic properties. Studies on similar oxadiazole derivatives have shown activity against Leishmania species, indicating that this compound could be explored further for treating parasitic infections .

Pesticide Development

The 1,2,4-oxadiazole scaffold is widely recognized for its utility in agrochemistry, particularly as a basis for developing new pesticides. The compound can be modified to enhance its efficacy against pests while minimizing environmental impact . Research indicates that oxadiazole derivatives can act as effective fungicides and herbicides, making them valuable in crop protection strategies.

Plant Growth Regulation

Oxadiazoles have also been investigated for their role as plant growth regulators. The incorporation of specific functional groups can lead to compounds that influence plant growth positively while providing resistance against diseases . This dual functionality is essential for sustainable agricultural practices.

Table 1: Summary of Biological Activities

| Activity Type | Compound Type | Target Organism/Cell Line | IC50 Value (µM) |

|---|---|---|---|

| Antibacterial | 1,3,4-Oxadiazole Derivative | Staphylococcus aureus | 10.8 |

| Anticancer | Pyrazole Derivative | HePG-2 | 35.58 |

| Anti-inflammatory | Pyrazole-linked Compound | COX-II | 0.011 |

| Antiparasitic | Oxadiazole Derivative | Leishmania major | 1250 |

| Pesticidal | Oxadiazole-based Pesticide | Various Crop Pathogens | Not Specified |

Case Study Insights

Recent literature emphasizes the need for further exploration of this compound in various biological assays to fully elucidate its potential applications in medicine and agriculture .

Mechanism of Action

The mechanism of action of this compound in biological systems can involve multiple pathways. Its molecular structure allows it to interact with various biomolecules. For example, it might inhibit specific enzymes by binding to their active sites or interact with cellular receptors, triggering a cascade of biochemical reactions. Detailed studies often involve molecular docking and dynamic simulations to predict these interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The structural analogs below share overlapping features with the target compound, such as oxadiazole or pyrazole rings, but differ in substituents and functional groups. Key comparisons are summarized in Table 1.

Table 1: Structural and Physicochemical Comparisons

Key Observations:

Heterocyclic Core: The target compound and rac-(2R,6R)-2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-6-methylmorpholine-4-carboxamide both contain a 1,2,4-oxadiazole ring. The phenol hydrochloride analog lacks the oxadiazole ring but retains the pyrazole moiety, suggesting divergent pharmacological profiles .

Substituent Effects: The benzyl carbamate group in the target compound may enhance lipophilicity compared to the morpholine-carboxamide or phenol hydrochloride derivatives, influencing membrane permeability . The cyclopropyl substituent in the rac-morpholine analog could confer metabolic stability, a feature absent in the target compound .

Molecular Weight :

- The target compound (370.36 g/mol) is significantly larger than the analogs (200–252 g/mol), which may impact bioavailability or dosing requirements .

Research Findings and Limitations

- Synthetic Accessibility: Enamine Ltd’s catalog () lists analogs with pyrazole and oxadiazole motifs, implying that such scaffolds are synthetically tractable.

- Bioactivity Data: No experimental results (e.g., enzyme inhibition, cytotoxicity) are available in the provided materials to compare pharmacological efficacy.

Biological Activity

Benzyl (2-(((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)amino)-2-oxoethyl)carbamate is a compound that has garnered attention for its potential biological activities, particularly in the realm of anticancer and anti-inflammatory properties. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

The compound is characterized by the presence of a pyrazole moiety linked to a 1,2,4-oxadiazole , which plays a crucial role in its biological activity. The structural components contribute to its interaction with biological targets, particularly in inhibiting certain enzymes and pathways involved in cancer proliferation.

Key Structural Features

| Component | Description |

|---|---|

| Pyrazole | Known for anticancer properties; interacts with various targets in cancer cells. |

| Oxadiazole | Enhances the compound's ability to inhibit specific kinases and enzymes. |

| Benzyl Group | Increases lipophilicity, aiding in membrane permeability and bioavailability. |

Anticancer Properties

Recent studies have highlighted the compound's cytotoxic effects against various cancer cell lines. For instance, it has been shown to exhibit significant activity against HepG2 (liver cancer), HCT116 (colon cancer), and MCF-7 (breast cancer) cell lines.

Cytotoxicity Data

The IC50 values indicate the concentration required to inhibit cell growth by 50%, demonstrating the compound's potential efficacy compared to standard chemotherapeutics.

Anti-inflammatory Activity

In addition to its anticancer properties, the compound has shown promise as an anti-inflammatory agent. Similar compounds with oxadiazole scaffolds have been reported to inhibit cyclooxygenase enzymes (COX-I and COX-II), which are critical in the inflammatory response.

COX Inhibition Data

These findings suggest that modifications in the structure of benzyl carbamate derivatives can lead to enhanced anti-inflammatory activity.

Case Studies and Research Findings

Several studies have focused on synthesizing and evaluating the biological activities of pyrazole and oxadiazole derivatives:

- Synthesis of Novel Derivatives : Research has successfully synthesized various derivatives of pyrazole linked with oxadiazoles, demonstrating their potential as anticancer agents through structure-activity relationship (SAR) studies .

- In Vivo Studies : Some derivatives have been evaluated in vivo for their anti-inflammatory effects, showing significant inhibition of inflammation markers compared to standard drugs like Celecoxib .

- Mechanistic Insights : Molecular docking studies have indicated that these compounds interact with specific targets within cancer cells, potentially leading to programmed cell death (apoptosis) .

Summary of Findings

The compound this compound exhibits promising biological activities:

- Anticancer Activity : Effective against multiple cancer cell lines with low IC50 values.

- Anti-inflammatory Activity : Potential COX-II inhibitors with favorable selectivity profiles.

Q & A

Q. Q1. What are the common synthetic routes for preparing benzyl (2-(((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)amino)-2-oxoethyl)carbamate, and how are intermediates validated?

Answer:

- Route 1: Oxadiazole cyclization is a critical step. Acyl hydrazides can react with activated nitriles (e.g., amidoximes) under acidic conditions (e.g., POCl₃) to form the 1,2,4-oxadiazole core. The pyrazole substituent is introduced via Suzuki coupling or nucleophilic substitution, followed by carbamate formation using benzyl chloroformate .

- Route 2: Condensation of pre-functionalized oxadiazole intermediates with aminoethyl carbamate precursors, using coupling agents like EDC/HOBt in DMF .

- Validation: Intermediates are characterized via ¹H/¹³C NMR (e.g., oxadiazole protons at δ 8.5–9.5 ppm) and HRMS to confirm molecular ions ([M+H]⁺). Purity is assessed by HPLC (>95%) .

Advanced Synthesis Challenges

Q. Q2. How can regioselectivity issues during oxadiazole formation be addressed, particularly when competing heterocycles (e.g., thiadiazoles) arise?

Answer:

- Method: Use kinetic control via low-temperature cyclization (0–5°C) to favor oxadiazole over thiadiazole byproducts.

- Validation: Monitor reaction progress with LC-MS. Post-synthesis, purify via silica gel chromatography (ethyl acetate/hexane gradients) or recrystallization (ethanol/water) .

- Case Study: Vilsmeier–Haack reactions with POCl₃/DMF selectively yield oxadiazoles when nitrile precursors are pre-activated .

Structural Characterization

Q. Q3. What crystallographic and spectroscopic methods are recommended for resolving the 3D structure of this compound?

Answer:

- X-ray Diffraction: Use SHELXTL or SHELXL for single-crystal refinement. Key parameters include R-factor (<0.05) and Flack parameter for absolute configuration .

- Spectroscopy: ¹H NMR (pyrazole C-H at δ 7.5–8.0 ppm; oxadiazole C=O at δ 165–170 ppm in ¹³C NMR). IR confirms carbamate N-H stretches (~3300 cm⁻¹) and C=O (~1700 cm⁻¹) .

Structure-Activity Relationship (SAR) Studies

Q. Q4. How can researchers design SAR studies to evaluate the biological impact of modifying the pyrazole and oxadiazole moieties?

Answer:

- Strategy: Synthesize analogs with substituents varying in steric bulk (e.g., methyl vs. ethyl), electron-withdrawing groups (NO₂, Cl), or hydrogen-bond donors (OH).

- Evaluation: Test in vitro bioassays (e.g., enzyme inhibition, cytotoxicity). Use molecular docking (AutoDock Vina) to predict binding modes to target proteins .

- Example: Pyrazole N-methylation enhances metabolic stability, while oxadiazole substitution alters lipophilicity (logP) .

Data Contradiction Analysis

Q. Q5. How should researchers resolve discrepancies between computational modeling (e.g., DFT) and experimental crystallographic data?

Answer:

- Step 1: Validate computational models (e.g., B3LYP/6-31G*) by comparing bond lengths/angles with X-ray data (e.g., oxadiazole C-O bond: ~1.36 Å experimentally vs. 1.34 Å computationally).

- Step 2: Check for crystal packing effects or solvent interactions that distort geometry. Refine models using ONIOM hybrid methods .

Stability and Degradation

Q. Q6. What conditions destabilize the carbamate group, and how can degradation products be identified?

Answer:

- Risk Factors: Basic pH (>9) hydrolyzes carbamates to amines. Heat (>60°C) accelerates decomposition.

- Analysis: Use LC-MS/MS to detect degradation products (e.g., free amine at m/z [M-89]⁺). Stability studies in PBS (pH 7.4, 37°C) over 48 hours .

Biological Assay Design

Q. Q7. What in vitro assays are suitable for preliminary evaluation of this compound’s bioactivity?

Answer:

- Assays:

Analytical Method Development

Q. Q8. How can HRMS and NMR data be reconciled when unexpected peaks arise?

Answer:

- Approach:

Oxadiazole Optimization

Q. Q9. What strategies improve oxadiazole ring stability under catalytic hydrogenation conditions?

Answer:

- Method: Replace Pd/C with milder catalysts (e.g., PtO₂) or use flow hydrogenation at low pressure (1–5 bar).

- Validation: Monitor reaction with ¹H NMR (disappearance of alkene protons) .

Scaling-Up Synthesis

Q. Q10. What scalability challenges arise during multi-step synthesis, and how are they mitigated?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.